Diethyl 3,3'-(1,3,4-thiadiazole-2,5-diyl)dibenzoate

Description

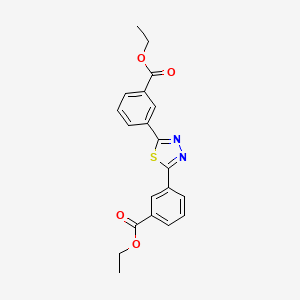

Diethyl 3,3'-(1,3,4-thiadiazole-2,5-diyl)dibenzoate is a heterocyclic compound featuring a central 1,3,4-thiadiazole ring linked to two benzoate ester groups at the 2- and 5-positions. The thiadiazole core contributes electron-deficient aromaticity, while the ester substituents enhance lipophilicity and influence solubility in organic solvents.

Properties

Molecular Formula |

C20H18N2O4S |

|---|---|

Molecular Weight |

382.4 g/mol |

IUPAC Name |

ethyl 3-[5-(3-ethoxycarbonylphenyl)-1,3,4-thiadiazol-2-yl]benzoate |

InChI |

InChI=1S/C20H18N2O4S/c1-3-25-19(23)15-9-5-7-13(11-15)17-21-22-18(27-17)14-8-6-10-16(12-14)20(24)26-4-2/h5-12H,3-4H2,1-2H3 |

InChI Key |

FQDOTHGXJYRZPV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C2=NN=C(S2)C3=CC(=CC=C3)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3,3’-(1,3,4-thiadiazole-2,5-diyl)dibenzoate typically involves the reaction of diethyl benzoylacetate with thiosemicarbazide under acidic conditions to form the 1,3,4-thiadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3,3’-(1,3,4-thiadiazole-2,5-diyl)dibenzoate can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The ester groups can be hydrolyzed to carboxylic acids or converted to other ester derivatives through transesterification

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

Substitution: Acidic or basic conditions can be employed for hydrolysis, while alcohols and acid catalysts are used for transesterification

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Carboxylic acids or different ester derivatives

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Exhibits antimicrobial and anticancer activities, making it a candidate for drug development

Medicine: Potential use as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells

Industry: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl 3,3’-(1,3,4-thiadiazole-2,5-diyl)dibenzoate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

2,5-Bis(2-hydroxyphenyl)-1,3,4-thiadiazole

- Structure : Contains hydroxylphenyl groups instead of benzoate esters.

- Properties: Higher polarity due to phenolic -OH groups, enhancing solubility in polar solvents like methanol. Forms macrocyclic polyethers via nucleophilic substitution with ethylene glycol ditosylates under microwave irradiation .

- Applications : Used in supramolecular chemistry for constructing macrocycles with tunable conformations, as confirmed by DFT calculations .

2,5-Diamino-1,3,4-thiadiazole

- Structure: Features amino (-NH₂) groups at the 2- and 5-positions.

- Properties : Acts as a versatile ligand for transition metals (e.g., Co(II), Ni(II), Cu(II)). Metal complexes exhibit improved thermal stability and antimicrobial activity compared to the parent compound .

- Applications: Metal complexes show promise as non-toxic antibacterial agents, outperforming the free ligand in bioactivity .

S,S'-(1,3,4-Thiadiazole-2,5-diyl)bis(2-mercaptopropionic acid)

- Structure : Includes mercaptopropionic acid substituents.

- Properties : Forms dihydrazones with enhanced chelating capabilities. The thiol groups enable redox-active behavior, useful in coordination chemistry .

- Applications : Explored in synthesizing metal-organic frameworks (MOFs) and catalytic systems .

Physical and Chemical Properties

| Compound | Substituents | Solubility Profile | Key Reactivity/Stability Features | Applications |

|---|---|---|---|---|

| This compound | Benzoate esters | Moderate in DMSO, CHCl₃ | Hydrolyzes under alkaline conditions | Materials science, drug design |

| 2,5-Bis(2-hydroxyphenyl)-1,3,4-thiadiazole | Hydroxyphenyl | High in polar solvents | Forms macrocycles via nucleophilic substitution | Supramolecular chemistry |

| 2,5-Diamino-1,3,4-thiadiazole | Amino groups | Moderate in water/DMF | Strong metal coordination, thermal stability | Antimicrobial agents |

| S,S'-(1,3,4-thiadiazole-2,5-diyl)bis(2-mercaptopropionic acid) | Mercaptopropionic acid | Low in water, high in DMSO | Redox-active, forms stable chelates | MOFs, catalysis |

Biological Activity

Diethyl 3,3'-(1,3,4-thiadiazole-2,5-diyl)dibenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological evaluation, and potential applications of this compound based on recent studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate thiadiazole derivatives with benzoic acid esters. The process generally includes:

- Formation of Thiourea Derivatives : The initial step often involves creating thiourea derivatives from carbon disulfide and amines.

- Cyclization : The thiourea undergoes cyclization to form the 1,3,4-thiadiazole ring.

- Esterification : The resulting thiadiazole is then reacted with diethyl ester to yield this compound.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods.

- Gram-positive Bacteria : The compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Bacillus subtilis, with MIC values ranging from 16 to 31.25 µg/mL.

- Gram-negative Bacteria : It showed moderate effectiveness against Escherichia coli and Pseudomonas aeruginosa at similar concentrations.

- Fungi : The antifungal activity was less pronounced but still notable against Candida albicans, with MIC values between 31.25 and 62.5 µg/mL .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential:

- Cell Proliferation Inhibition : Studies reported that the compound inhibited the proliferation of various cancer cell lines including breast (MCF-7) and lung (A549) cancer cells.

- Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest at the G2/M phase .

Study 1: Antimicrobial Evaluation

In a comprehensive study published in a peer-reviewed journal, this compound was tested alongside several other thiadiazole derivatives. The results indicated that this compound had one of the lowest MIC values among the tested compounds against both Gram-positive and Gram-negative bacteria .

Study 2: Anticancer Properties

Another study focused on the anticancer effects of thiadiazole derivatives revealed that this compound significantly reduced cell viability in MCF-7 cells by approximately 70% at a concentration of 50 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells compared to control groups .

Q & A

Q. What are the optimal synthetic routes for preparing diethyl 3,3'-(1,3,4-thiadiazole-2,5-diyl)dibenzoate, and how can yields be improved?

The compound can be synthesized via alkylation of 2,5-dimercapto-1,3,4-thiadiazole derivatives. A high-yield method (92%) involves refluxing 2,5-dimercapto-1,3,4-thiadiazole with 4-ethylbromobutyrate in dimethylformamide (DMF) using potassium carbonate as a base . Key factors for yield optimization include:

- Reaction time : Prolonged reflux (≥18 hours) ensures complete substitution.

- Solvent choice : Polar aprotic solvents like DMF enhance nucleophilicity.

- Workup : Gradual cooling and crystallization in water-ethanol mixtures improve purity .

| Synthetic Method | Conditions | Yield |

|---|---|---|

| Alkylation with 4-ethylbromobutyrate | DMF, K₂CO₃, reflux | 92% |

| Hydrazide cyclization | DMSO, 18h reflux | 65% |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Q. How can initial biological activity screening be designed for this compound?

- Antimicrobial assays : Use disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Antioxidant testing : Measure radical scavenging (DPPH assay) or metal chelation capacity .

- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤100 µM .

Advanced Research Questions

Q. How does the compound interact with transition metals, and what applications arise in coordination chemistry?

The thiadiazole core binds metals via sulfur and nitrogen donors. Applications include:

- Macrocycle synthesis : React with polyethylene glycol dihalides to form crown ether analogs for selective metal extraction (e.g., Hg²⁺, Cu²⁺) .

- Catalysis : Coordinate with Pd or Ru for cross-coupling reactions. Example:

- Procedure : Mix the compound with Pd(OAc)₂ in acetonitrile, stir under N₂, and test Suzuki-Miyaura coupling efficiency .

Q. What strategies resolve structural isomerism in derivatives of this compound?

- X-ray crystallography : Differentiate syn/anti substituent orientations (e.g., acetonitrile groups above/below the thiadiazole plane) .

- Dynamic NMR : Monitor conformational changes in solution (e.g., variable-temperature ¹H NMR) .

- Computational modeling : Density Functional Theory (DFT) calculates energy barriers for isomer interconversion .

Q. How can mechanistic studies elucidate its biological activity?

- Enzyme inhibition : Test against COX-2 or acetylcholinesterase using fluorometric assays .

- DNA interaction : Employ UV-vis titration or circular dichroism to assess groove-binding/intercalation .

- ROS detection : Use fluorescent probes (e.g., DCFH-DA) in cell-based assays to quantify oxidative stress modulation .

Q. What computational approaches predict structure-activity relationships (SAR)?

- Molecular docking : Simulate binding to target proteins (e.g., E. coli DNA gyrase) using AutoDock Vina .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data .

- MD simulations : Analyze stability of metal complexes in aqueous environments (NAMD/GROMACS) .

Data Contradiction Analysis

- Yield discrepancies : Lower yields (65%) in hydrazide-based syntheses vs. 92% in alkylation routes suggest competing side reactions. Mitigate by optimizing stoichiometry and reaction time.

- Biological activity variability : Antioxidant efficacy may depend on substituent electron-withdrawing/donating effects, requiring controlled SAR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.